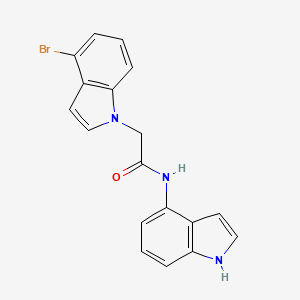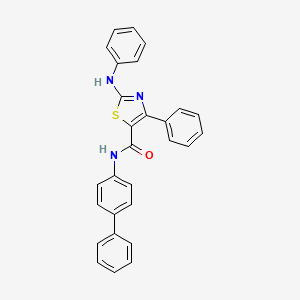![molecular formula C19H22N4O2 B12159925 N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid ist eine komplexe organische Verbindung, die zur Familie der Pyrazolo[3,4-b]pyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolring beinhaltet, der mit einem Pyridinring verschmolzen ist, und verschiedene Substituenten, die zu ihren chemischen Eigenschaften und potenziellen Anwendungen beitragen. Das Vorhandensein der Methoxypropyl-, Dimethyl- und Phenylgruppen verstärkt ihre chemische Reaktivität und biologische Aktivität weiter.
Vorbereitungsmethoden
Die Synthese von N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Kondensation von 5-Aminopyrazolen mit α-Oxoketendithioacetalen, katalysiert durch Trifluoressigsäure . Diese Methode ermöglicht die Bildung des Pyrazolo[3,4-b]pyridin-Kerns. Anschließende Modifikationen, wie reduktive Entschwefelung, Hydrolyse von Estern und Suzuki-Kupplung mit Arylboronsäuren, können verwendet werden, um die gewünschten Substituenten einzuführen . Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen für die Skalierung umfassen, um hohe Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Der Pyrazolo[3,4-b]pyridin-Kern ist bekannt dafür, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität zu modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Biosynthese essentieller Biomoleküle beteiligt sind, was zu antimikrobiellen oder krebshemmenden Wirkungen führt . Das Vorhandensein der Methoxypropyl- und Phenylgruppen verstärkt seine Bindungsaffinität und Spezifität für diese Zielstrukturen.
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The presence of the methoxypropyl and phenyl groups enhances its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
N-(3-Methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Etazolat: Wird zur Reduktion von Angstzuständen und Krämpfen eingesetzt.
Tracazolat: Eine weitere Verbindung mit anxiolytischen Eigenschaften.
Cartazolat: Bekannt für seine antikonvulsive Wirkung.
Diese Verbindungen teilen den Pyrazolo[3,4-b]pyridin-Kern, unterscheiden sich aber in ihren Substituenten, die zu ihren einzigartigen biologischen Aktivitäten und therapeutischen Anwendungen beitragen.
Eigenschaften
Molekularformel |
C19H22N4O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-13-17-15(19(24)20-10-7-11-25-3)12-16(14-8-5-4-6-9-14)21-18(17)23(2)22-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
FOOCDGNKBGHOPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)

![methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159858.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12159870.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![8-{[benzyl(methyl)amino]methyl}-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B12159881.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12159892.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![Morpholinium, 4-[bis(phenylamino)methylene]-](/img/structure/B12159905.png)
